N-(3-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide
Description
Properties
Molecular Formula |
C20H17Cl2NO3 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H17Cl2NO3/c21-16-6-3-5-15(11-16)12-23(13-17-7-4-10-25-17)20(24)14-26-19-9-2-1-8-18(19)22/h1-11H,12-14H2 |
InChI Key |
FZWIXPOSWHRHMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide, with the CAS number 874137-97-0, is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H17Cl2NO3, and it has a molecular weight of approximately 390.26 g/mol. The compound features a complex structure that includes chlorobenzene and furan moieties, which are known to influence biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antitumor Activity : Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, suggest potent antitumor properties. These values indicate that this compound may be effective against specific types of cancer cells.
- Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve interaction with cellular pathways related to apoptosis and cell cycle regulation. Molecular dynamics simulations have shown that the compound interacts with proteins involved in these pathways primarily through hydrophobic contacts, suggesting a specific binding affinity that could be exploited for therapeutic purposes .
- Antibacterial Activity : Preliminary studies have also suggested antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that the presence of chlorine substituents enhances antibacterial efficacy .
Case Studies
Case Study 1: Antitumor Efficacy in Hep-2 Cells
In a study conducted by Xia et al., this compound was evaluated for its cytotoxic effects on Hep-2 cells. The results indicated an IC50 value of 3.25 µM, demonstrating significant growth inhibition compared to control groups .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action revealed that it induces apoptosis through mitochondrial pathways in Jurkat cells, which are often used as a model for T-cell leukemia . This study utilized flow cytometry to assess cell viability and apoptosis rates.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound indicates that both the chlorinated aromatic groups and the furan moiety are crucial for its biological activity. Modifications in these regions can lead to variations in potency:
- Chlorine Substituents : The presence of electron-withdrawing chlorine groups enhances the lipophilicity and overall binding affinity to target proteins.
- Furan Ring : The furan moiety contributes to the compound's ability to penetrate cellular membranes effectively.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Physical Properties
Key Observations :
- Chlorinated Aromatics: The 2-chlorophenoxy and 3-chlorobenzyl groups in the target compound may enhance membrane permeability and target binding via hydrophobic interactions, similar to SARS-CoV-2 inhibitors like 5RH2 .
Spectroscopic and Analytical Characterization
- NMR and MS: As seen in and , analogs like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide are characterized by ¹H/¹³C NMR for substituent confirmation and LCMS for purity (e.g., m/z 457.03 for a related compound in ).
- Melting Points : Chlorinated acetamides typically exhibit melting points between 75–84°C (e.g., ), suggesting the target compound may fall within this range.
Preparation Methods
Nucleophilic Aromatic Substitution
The 2-chlorophenoxy moiety is typically introduced via reaction of 2-chlorophenol with chloroacetyl chloride in alkaline conditions:
Key parameters:
Alternative Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time from 6 hours to 20 minutes with comparable yields (82%).
Preparation of N-(3-Chlorobenzyl)-N-(furan-2-ylmethyl)amine
Reductive Amination Strategy
A two-step process involving:
Boc-Protected Intermediate Approach
To prevent over-alkylation:
-
Protect furan-2-ylmethylamine with tert-butoxycarbonyl (Boc) group.
-
Alkylate with 3-chlorobenzyl bromide using KCO in DMF.
-
Advantages :
Amide Bond Formation
Coupling Reagent-Mediated Synthesis
For moisture-sensitive cases:
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
H NMR (400 MHz, CDCl):
δ 7.35–7.15 (m, 4H, Ar-H), 6.75 (d, J = 3.1 Hz, 1H, Furan-H), 5.21 (s, 2H, N-CH-Furan), 4.82 (s, 2H, N-CH-Ar), 4.10 (s, 2H, OCHCO).
Alternative Synthetic Pathways
One-Pot Sequential Synthesis
Combining steps 3.1 and 4.1 in a single reactor:
Solid-Phase Synthesis
Using Wang resin-bound amine:
-
Immobilize furan-2-ylmethylamine on resin.
-
Alkylate with 3-chlorobenzyl bromide.
-
Cleave with TFA/HO (95:5).
Advantage : Automated purification.
Scale-Up Considerations and Industrial Relevance
Cost Analysis of Key Reagents
Q & A
Basic Research Questions
Q. What are the critical synthetic routes for N-(3-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide, and how do reaction parameters influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilic substitution efficiency .
- Temperature control : Mild conditions (e.g., 273 K for condensation) prevent side reactions .
- Catalysts/agents : Triethylamine or iron powder may be used for acid-neutralization or reduction, respectively .
- Purification : Column chromatography or recrystallization from toluene improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret spectral data?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm) and acetamide carbonyls (δ ~170 ppm). Discrepancies (e.g., unexpected peaks) may arise from residual solvents or stereoisomers—use deuterated solvents and 2D NMR (COSY, HSQC) for resolution .
- IR spectroscopy : Confirm C=O (1650–1750 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can crystallization conditions be optimized to obtain high-quality crystals for X-ray diffraction studies?
- Methodology :
- Solvent selection : Slow evaporation of toluene or dichloromethane at 25°C promotes crystal growth .
- Temperature gradient : Gradual cooling (e.g., 5°C/hour) reduces defects.
- Hydrogen bonding : Stabilize crystal packing via N–H···O interactions; use additives (e.g., triethylamine) to enhance lattice formation .
- Data Interpretation : Dihedral angles between aromatic rings (e.g., 10.8°–85.8°) reveal conformational flexibility, impacting pharmacophore modeling .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodology :
- Reaction monitoring : Use TLC/HPLC to track intermediates and byproducts .
- Kinetic studies : Vary temperature/pH to compare experimental activation energies with DFT calculations .
- Isotopic labeling : ¹³C-labeled reactants clarify mechanistic pathways (e.g., nucleophilic vs. electrophilic attack) .
Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?
- Methodology :
- Functional group modulation : Replace chlorine with fluorine to alter electron-withdrawing effects and binding affinity .
- Biological assays : Test antimicrobial activity via MIC assays (e.g., against E. coli) or anticancer potential via MTT assays (e.g., on HeLa cells) .
- Molecular docking : Compare binding poses with known targets (e.g., kinase enzymes) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
